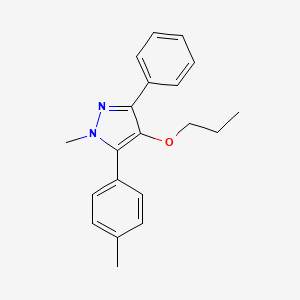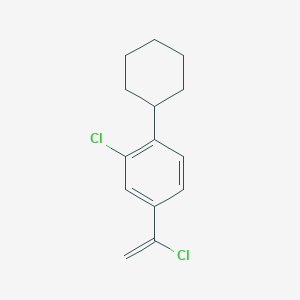![molecular formula C10H14S B14553756 2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane CAS No. 61645-74-7](/img/structure/B14553756.png)
2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane is a sulfur-containing bicyclic compound known for its unique structural properties and reactivity. This compound features a bicyclo[3.3.1]nonane framework with two methylene groups at the 2 and 6 positions and a sulfur atom at the 9 position. Its distinct structure makes it a valuable scaffold in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane typically involves the condensation of sulfur dichloride with 1,5-cyclooctadiene. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around -50°C) to prevent polymerization and ensure high yields. The resulting product is then purified through extraction and washing protocols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The key to industrial synthesis is maintaining low temperatures and controlling reaction parameters to avoid side reactions and polymerization .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur atom in the compound facilitates nucleophilic substitution reactions, where nucleophiles such as azides and cyanides replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides under appropriate conditions.
Cycloaddition Reactions: The methylene groups at the 2 and 6 positions can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium cyanide in solvents such as acetonitrile or water at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Bis(azide) and dicyano derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Scientific Research Applications
2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane has diverse applications in scientific research:
Chemistry: Used as a chiral scaffold and electrophilic connector in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers and advanced materials through click chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane involves the formation of episulfonium intermediates due to the anchimeric assistance of the sulfur atom. These intermediates facilitate nucleophilic substitution reactions, preserving stereochemistry through double inversion processes . The compound’s reactivity is attributed to the highly activated sulfur center and the strained bicyclic structure, which promotes efficient capture of nucleophiles .
Comparison with Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Similar structure but with chlorine atoms instead of methylene groups.
9-Thiabicyclo[3.3.1]nonane-2,6-dione: Contains carbonyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dimethylidene-9-thiabicyclo[3.3.1]nonane is unique due to its methylene groups at the 2 and 6 positions, which provide additional reactivity and versatility in chemical reactions. Its ability to form stable episulfonium intermediates and participate in diverse reactions makes it a valuable compound in various fields of research .
Properties
CAS No. |
61645-74-7 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2,6-dimethylidene-9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H14S/c1-7-3-5-10-8(2)4-6-9(7)11-10/h9-10H,1-6H2 |
InChI Key |
JUPCKZNBWSKOIM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C(=C)CCC1S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)](/img/structure/B14553679.png)




![4,9-Dimethyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14553713.png)




![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-nitrophenyl)methanone](/img/structure/B14553736.png)



